molecular formula C27H23N3O3 B2607267 Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- CAS No. 1640259-27-3

Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-

Cat. No.: B2607267
CAS No.: 1640259-27-3
M. Wt: 437.499
InChI Key: KPBWCZNRGRIOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- is a complex organic compound with the molecular formula C27H23N3O3 and a molecular weight of 437.49 g/mol . This compound is known for its unique structure, which includes a benzamide group attached to a naphthalene ring system substituted with a phenylpiperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- typically involves multiple steps. One common method includes the reaction of 1,4-dihydroxy-2-naphthoic acid with phenylpiperazine under reflux conditions. The reaction is catalyzed by a Lewis acid such as cerium chloride (CeCl3), which facilitates the formation of the desired product with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]- is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[1,4-dioxo-3-(4-phenylpiperazin-1-yl)naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c31-25-21-13-7-8-14-22(21)26(32)24(23(25)28-27(33)19-9-3-1-4-10-19)30-17-15-29(16-18-30)20-11-5-2-6-12-20/h1-14H,15-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBWCZNRGRIOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Reactant of Route 2
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Reactant of Route 3
Reactant of Route 3
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Reactant of Route 4
Reactant of Route 4
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Reactant of Route 5
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-
Reactant of Route 6
Reactant of Route 6
Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.